4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1823170-17-7
VCID: VC2933882
InChI: InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F
Molecular Formula: C19H22BFO3
Molecular Weight: 328.2 g/mol

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester

CAS No.: 1823170-17-7

Cat. No.: VC2933882

Molecular Formula: C19H22BFO3

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester - 1823170-17-7

Specification

CAS No. 1823170-17-7
Molecular Formula C19H22BFO3
Molecular Weight 328.2 g/mol
IUPAC Name 2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Standard InChI Key GZZQURYDPPCTSI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F

Introduction

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a benzyloxy group and a fluorine atom on the aromatic ring. The compound's molecular formula is C₁₉H₂₂BFO₃, with a molecular weight of approximately 328.19 g/mol . This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between the boron atom of the boronic acid and an organic halide in the presence of a palladium catalyst.

Synthesis and Applications

The synthesis of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester typically involves several steps, starting with the preparation of the corresponding boronic acid, followed by esterification with pinacol to form the pinacol ester. This compound is used extensively in organic synthesis due to its ability to participate in Suzuki-Miyaura coupling reactions, which are crucial for forming complex organic molecules.

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling: This compound serves as a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between the boron atom of the boronic acid and an organic halide.

  • Pharmaceutical Research: The presence of fluorine in the compound makes it an interesting starting material for the development of new pharmaceuticals, as fluorine can improve the binding properties of drugs.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, but its unique combination of a benzyloxy group and a fluorine atom distinguishes it from others.

Comparison Table

CompoundMolecular FormulaUnique Features
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol esterC₁₉H₂₂BFO₃Benzyloxy and fluorine groups
3-Benzyloxy-2-fluorophenylboronic acid pinacol esterC₁₉H₂₂BFO₃Similar structure but different benzyloxy position
4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol esterNot specifiedAdditional chlorine atom

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